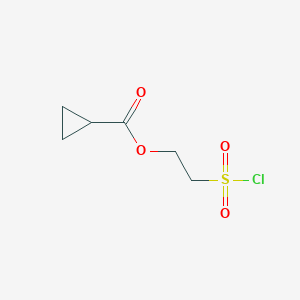![molecular formula C5H7N5O2 B2404994 N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide CAS No. 374768-83-9](/img/new.no-structure.jpg)
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both amino and acetamide functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at temperatures ranging from 0 to 5°C .
Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . This method is preferred for its higher yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the original compound, while reduction can lead to the formation of reduced amine derivatives.
Applications De Recherche Scientifique
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including polymers and explosives.
Mécanisme D'action
The mechanism of action of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be compared with other similar compounds such as:
3-amino-4-azido-1,2,5-oxadiazole: Known for its use in energetic materials.
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but different functional groups.
Propriétés
Numéro CAS |
374768-83-9 |
|---|---|
Formule moléculaire |
C5H7N5O2 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
N-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]acetamide |
InChI |
InChI=1S/C5H7N5O2/c1-3(11)7-2-8-5-4(6)9-12-10-5/h2H,1H3,(H2,6,9)(H,7,8,10,11) |
Clé InChI |
OHGUUPHQHUUBSN-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C(C1=NON=C1N)N |
SMILES canonique |
CC(=O)NC=NC1=NON=C1N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404927.png)



